molecular formula C20H27N B583475 13-cis-Retinonitrile CAS No. 20638-89-5

13-cis-Retinonitrile

Cat. No. B583475
CAS RN: 20638-89-5
M. Wt: 281.443
InChI Key: LKTQCZNCSHAYSX-HWCYFHEPSA-N
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Description

13-cis-Retinonitrile is a useful retinoid that is an isomer of an all-trans-retinal intermediate . It has a molecular weight of 281.44 and a molecular formula of C20H27N .


Synthesis Analysis

The synthesis of 13-cis-Retinonitrile has been studied in various contexts. For instance, a study published in MDPI detailed the use of cyclodextrin-assisted sweeping (CD-sweeping) coupled with micellar electrokinetic chromatography (MEKC) to determine 13-cis-retinoic acid (13-cis-RA), all-trans-retinoic acid (all-trans-RA), and 4-oxo-13-cis-retinoic acid (4-oxo-13-cis-RA) in human plasma .


Molecular Structure Analysis

13-cis-Retinonitrile contains a total of 48 bonds, including 21 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 5 double bonds, 1 triple bond, 1 six-membered ring, and 1 nitrile (aliphatic) .


Physical And Chemical Properties Analysis

13-cis-Retinonitrile has a molecular weight of 281.44 and a molecular formula of C20H27N . It contains 48 bonds in total, including 21 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 5 double bonds, 1 triple bond, 1 six-membered ring, and 1 nitrile (aliphatic) .

Scientific Research Applications

  • Treatment of Oral Leukoplakia : 13-cis-Retinoic acid has been found effective in treating oral leukoplakia, showing major decreases in lesion size and reversing dysplasia in a significant number of patients (Hong et al., 1986).

  • Acne Vulgaris : It has been used as a single agent in the treatment of cystonodular acne, with a high percentage of patients responding with improvement in acne severity (Jones et al., 1983).

  • Bone Density Effects : Studies on rats indicate that 13-cis-retinoic acid may affect bone density, reducing bone mineral density and cortical thickness, which suggests further research is warranted in this area (Hotchkiss et al., 2006).

  • Myelodysplastic Syndromes (MDS) : A randomized trial found that 13-cis-retinoic acid did not exhibit a beneficial therapeutic effect in patients with MDS (Koeffler et al., 1988).

  • Neuroblastoma Treatment : It has shown promise in treating high-risk neuroblastoma, with phase III trials indicating improved event-free survival in patients receiving high-dose 13-cis-retinoic acid after intensive chemoradiotherapy (Reynolds et al., 2003).

  • Influence on Cell Differentiation : Research suggests that 13-cis-retinoic acid can affect cell differentiation and reversion towards normal in human endometrial adenocarcinoma cells (Carter et al., 1996).

  • Impact on Collagen Synthesis and Cell Proliferation : It has been observed to inhibit collagen synthesis in human skin fibroblasts, presenting a potential utility for the treatment of fibrotic diseases (Shigematsu & Tajima, 1995).

  • Cellular Metabolism and Actions : The metabolic actions of 13-cis-retinoic acid are complex and involve various biochemical pathways, including its ability to undergo isomerization and potentially act through cell surface receptors (Blaner, 2001).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye when handling 13-cis-Retinonitrile . Personal protective equipment and chemical impermeable gloves are recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Research on retinoids like 13-cis-Retinonitrile is ongoing, with studies exploring their roles in cancer prevention and treatment . For instance, a study published in Frontiers suggested that targeting the retinoic acid pathway could be a promising strategy in cancer treatments . Another study in MDPI discussed the development of a novel oral liquid formulation of 13-cis-Retinonitrile for children with neuroblastoma .

properties

IUPAC Name

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTQCZNCSHAYSX-HWCYFHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C#N)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858370
Record name (2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-cis-Retinonitrile

CAS RN

20638-89-5
Record name 13-cis-Retinonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20638-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
RSH Liu, AE Asato - Tetrahedron, 1984 - Elsevier
… The minor isomer formed in the Emmons reaction was also isolated and characterized as 7-c& 11 -cis, 13-cis-retinonitrile (15f). The corresponding retinal was not isolated, but instead …
Number of citations: 267 www.sciencedirect.com
EP Jaeger, PC Jurs, TR Stouch - European journal of medicinal chemistry, 1993 - Elsevier
A structure-activity relationship (SAR) is described between 152 retinoid structures and their biological activity in an in vitro test that correlates with cancer prophylaxis. Using 18 …
Number of citations: 28 www.sciencedirect.com

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